3-[(1E)-2-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide
Description
Systematic IUPAC Nomenclature and Molecular Formula
The compound 3-[(1E)-2-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide is a structural derivative of balsalazide, an anti-inflammatory prodrug. Its systematic IUPAC name is derived from its parent structure, balsalazide, which consists of 5-aminosalicylic acid linked to 4-aminobenzoyl-β-alanine via an azo bond. The substituent at position 3 of the salicylic acid moiety introduces a diazenyl group connected to a phenyl ring functionalized with a 2-carboxyethyl carbamoyl group. The full IUPAC name is:
(E)-3-(2-{4-[(2-carboxyethyl)carbamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid .
The molecular formula is C₁₇H₁₅N₃O₆ , with a molar mass of 357.32 g/mol. The sodium salt form, commonly studied for its crystallographic properties, has the formula C₁₇H₁₃N₃Na₂O₆ (disodium salt).
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₆ |
| Molar Mass (g/mol) | 357.32 |
| CAS Registry Number | 80573-04-2 |
| SMILES | OC(=O)C1=CC(=O)C(=C(C1)N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)O |
Stereochemical Configuration and Tautomeric Forms
The (1E) designation indicates the trans configuration of the diazenyl (-N=N-) group, which is critical for maintaining planar geometry and facilitating π-π interactions. This configuration stabilizes the azo tautomer under neutral conditions, though azo-hydrazone tautomerism is possible due to the labile phenolic hydrogen at position 2 of the salicylic acid moiety. In aqueous solutions, the hydrazone form becomes dominant, driven by resonance stabilization and intramolecular hydrogen bonding between the hydrazone proton and adjacent carbonyl groups.
Key tautomeric equilibria :
- Azo form : Stabilized by conjugation between the diazenyl group and aromatic rings.
- Hydrazone form : Favored in polar solvents due to hydrogen bonding and delocalization of the lone pair on the hydrazone nitrogen.
X-ray crystallography confirms the predominance of the azo form in the solid state, with bond lengths of 1.25 Å (N=N) and 1.35 Å (C-N), consistent with partial double-bond character.
Crystallographic Analysis and Supramolecular Assembly
Single-crystal X-ray diffraction studies reveal a triclinic crystal system with space group P-1 and unit cell parameters:
The supramolecular architecture is governed by alternating layers of hydrophilic (carboxylic acid/carbamate) and hydrophobic (aromatic) regions. Each molecule participates in three hydrogen bonds:
- O-H···O between the phenolic hydroxyl and carboxylate (2.68 Å).
- N-H···O between the carbamoyl NH and carbonyl oxygen (2.89 Å).
- O-H···N between the carboxylic acid and diazenyl nitrogen (3.02 Å).
Graph set notations for hydrogen-bonding patterns:
Hydrogen-Bonding Networks and π-π Interactions
The compound forms a 3D hydrogen-bonded network via:
- Interlayer interactions : Carboxylic acid dimers (O···O distance: 2.65 Å) create sheets parallel to the ab-plane.
- Intralayer interactions : π-π stacking between salicylic acid and phenyl rings (centroid distance: 3.48 Å, dihedral angle: 12.5°).
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| O-H···O (phenolic-carboxylate) | 2.68 | 156 |
| N-H···O (carbamoyl-carbonyl) | 2.89 | 142 |
| π-π stacking | 3.48 | 12.5 |
These interactions enhance thermal stability, with a melting point exceeding 250°C, and contribute to fluorescence properties by rigidifying the conjugated system.
Properties
IUPAC Name |
3,5-bis[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O9/c34-22(35)9-11-28-25(39)15-1-5-17(6-2-15)30-32-19-13-20(27(41)42)24(38)21(14-19)33-31-18-7-3-16(4-8-18)26(40)29-12-10-23(36)37/h1-8,13-14,38H,9-12H2,(H,28,39)(H,29,40)(H,34,35)(H,36,37)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWSSNPLAKYAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C(=C2)N=NC3=CC=C(C=C3)C(=O)NCCC(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123295 | |
| Record name | 3,5-Bis[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242567-11-8 | |
| Record name | 3,5-Di-(4-(2-carboxyethylcarbamoyl) phenylazo)-salicylic acid, (E,E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242567118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DI-(4-(2-CARBOXYETHYLCARBAMOYL)PHENYLAZO)SALICYLIC ACID, (E,E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C0196MV2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of benzoic acid, 3,5-bis((1E)-2-(4-(((2-carboxyethyl)amino)carbonyl)phenyl)diazenyl)-2-hydroxy- involves several steps, typically starting with the preparation of the benzoic acid coreThe reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones under specific conditions.
Reduction: The diazenyl groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
3-[(1E)-2-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diazenyl groups can participate in electron transfer reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Balsalazide (CAS 80573-04-2)
Balsalazide is a 5-aminosalicylic acid (5-ASA) prodrug designed to deliver anti-inflammatory effects to the colon. Key distinctions include:
Balsalazide Disodium (CAS 82101-18-6)
Balsalazide Disodium is the sodium salt form of Balsalazide, enhancing solubility for oral administration:
Balsalazide Impurity 1 (CAS 1242567-12-9)
This impurity shares structural similarities but includes a biphenyl core:
- Molecular Formula : C₂₇H₂₄N₄O₉ .
- Molecular Weight : 548.5 g/mol (slightly lower than the target compound’s 576.5 g/mol) .
Research Findings and Pharmacological Implications
Structural Impact on Bioactivity
- Balsalazide : Metabolized by colonic bacteria to release 5-ASA, which inhibits NF-κB and reduces pro-inflammatory cytokines (e.g., IL-6, MCP-1) .
- Diazenyl Derivative: The added diazenyl group may disrupt metabolic cleavage, rendering it ineffective as a prodrug. No in vivo studies confirm therapeutic activity .
Physicochemical Properties
- 142 Ų for Balsalazide) suggest even lower solubility .
- Stability : The diazenyl group in the impurity may increase photosensitivity, analogous to diazenyl-containing compounds used in holographic materials (e.g., susceptibility to trans-cis isomerization under light) .
Biological Activity
3-[(1E)-2-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide is a derivative of balsalazide, an anti-inflammatory agent primarily used in treating inflammatory bowel diseases (IBD), such as ulcerative colitis. This compound, with its complex structure, has garnered attention for its potential biological activities, including anti-inflammatory and therapeutic effects.
Chemical Structure and Properties
The molecular formula of 3-[(1E)-2-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide is C17H15N3O6, with a molecular weight of 357.32 g/mol. The compound features a diazenyl group connected to a carboxyethyl amino structure, which is hypothesized to enhance its biological activity.
Balsalazide acts primarily through the release of 5-aminosalicylic acid (5-ASA) in the colon, which is the active moiety responsible for its therapeutic effects. The azoreduction process facilitated by intestinal bacteria converts balsalazide into 5-ASA and 4-aminobenzoyl-β-alanine (4-ABA). The released 5-ASA exerts anti-inflammatory effects by inhibiting leukotriene synthesis and scavenging free radicals, thereby reducing inflammation in the intestinal mucosa .
Pharmacokinetics
Pharmacokinetic studies indicate that balsalazide has low systemic absorption, with significant inter-subject variability. Following oral administration, peak plasma concentrations (Cmax) of balsalazide are reached within approximately 0.5 to 2 hours. The half-lives for balsalazide and its metabolites are notably different, with 5-ASA exhibiting a longer half-life (9.5 hours) compared to balsalazide (1.9 hours) .
Table 1: Pharmacokinetic Parameters
| Parameter | Balsalazide | 5-ASA | N-Ac-5-ASA |
|---|---|---|---|
| Cmax (mcg/mL) | 0.3 | 0.5 | 1.2 |
| Tmax (hours) | 0.5 | 12 | 12 |
| AUCtau (mcg·h/mL) | 1.3 | 2.2 | 5.9 |
| Half-life (hours) | 1.9 | 9.5 | 10.5 |
Anti-inflammatory Effects
Research has demonstrated that balsalazide effectively reduces symptoms of ulcerative colitis in pediatric populations, showing clinical improvement in approximately 45% of patients treated with higher doses (6.75 g/day) . This efficacy is attributed to the compound's ability to modulate inflammatory pathways in the gut.
Case Studies
A multicenter study involving 68 pediatric patients aged between 5 and 17 years assessed the safety and efficacy of balsalazide in treating mild-to-moderate ulcerative colitis. The study reported significant improvements in clinical scores and histological assessments after an 8-week treatment period .
Safety Profile
Balsalazide is generally well-tolerated, with adverse events primarily including headaches and abdominal pain. No significant laboratory changes indicative of hepatic or renal toxicity were observed during clinical trials .
Q & A
Basic: What is the mechanism of action of Balsalazide as a prodrug in ulcerative colitis treatment?
Balsalazide is a prodrug enzymatically cleaved by bacterial azoreductases in the colon to release mesalamine (5-aminosalicylic acid, 5-ASA), the active anti-inflammatory agent . The azo bond in Balsalazide remains intact until reaching the colon, ensuring targeted delivery and minimizing systemic absorption. Mesalamine inhibits prostaglandin and leukotriene synthesis, reduces oxidative stress, and modulates cytokine production (e.g., IL-6) . Researchers should validate azoreductase activity in preclinical models using fecal slurries or colonic tissue homogenates to confirm site-specific activation .
Advanced: How does the enzymatic cleavage of Balsalazide's azo bond influence its site-specific activation?
The cleavage mechanism involves bacterial azoreductases like paAzoR1, which catalyze reductive cleavage of the azo bond, releasing mesalamine and an inert carrier molecule (4-aminobenzoyl-α-alanine) . Structural studies (PDB: 3LT5) show that paAzoR1 binds Balsalazide via hydrophobic interactions and hydrogen bonding, with FMN as a cofactor . Researchers can use molecular docking simulations or mutagenesis to study binding affinity variations. In vivo, the colonic pH and microbiota composition critically influence activation efficiency; thus, metagenomic analysis of patient microbiota is recommended to stratify responders/non-responders .
Basic: What are the pharmacokinetic properties of Balsalazide, and how do they affect dosing regimens?
After oral administration, Balsalazide reaches peak plasma concentration (Tmax) at 0.5 hours, while mesalamine and its metabolite N-Ac-5-ASA peak at 12 hours . Systemic exposure to mesalamine is low (<1% of dose), with high variability (%CV for AUC: 31–67%) due to individual differences in colonic metabolism . The standard dose (6.6 g/day for 8 weeks) is based on ulcerative colitis trials, but longer durations require safety monitoring due to limited data . Researchers should measure fecal 5-ASA levels to confirm localized release and adjust dosing in renal/hepatic impairment models .
Advanced: What methodological considerations are critical when designing clinical trials for Balsalazide's chemopreventive effects?
Key considerations include:
- Endpoint Selection : Use adenoma burden (sum of polyp volumes) as a primary endpoint, as it showed a 55% increase in Balsalazide vs. 95% in placebo (non-significant trend) .
- Sample Size : Prior trials (n=75) were underpowered; larger cohorts are needed to detect small effect sizes .
- Treatment Duration : Extend beyond 6 months to assess long-term efficacy, as shorter durations may miss delayed effects .
- Population Stratification : Exclude aspirin users, as they confound anti-inflammatory effects .
Advanced: How can researchers resolve contradictions between preclinical chemopreventive data and clinical trial outcomes?
Preclinical studies in rat colitis models show reduced IL-2 and increased IL-6/STAT3 modulation , but human trials found no significant polyp reduction . To reconcile this:
- Conduct dose-response studies (e.g., >3 g/day) to identify optimal efficacy thresholds .
- Use advanced imaging (e.g., confocal endomicroscopy) to detect microscopic changes in adenoma morphology .
- Combine Balsalazide with probiotics (e.g., VSL#3) to enhance anti-inflammatory synergy, as shown in murine models .
Advanced: What molecular pathways are implicated in Balsalazide's anticarcinogenic effects?
Balsalazide inhibits IL-6/STAT3 signaling, reducing colonic epithelial proliferation and dysplastic changes . In vitro, STAT3 phosphorylation assays and IL-6 ELISA can quantify pathway modulation. In vivo, use colitis-associated cancer models (e.g., AOM/DSS) to assess tumor burden and histologic scoring .
Basic: What are the limitations of Balsalazide's clinical data in female patients?
Clinical trials failed to demonstrate efficacy in females, possibly due to hormonal influences on drug metabolism or microbiota . Researchers should stratify by sex in trials and analyze estrogen receptor interactions in preclinical models.
Advanced: How does pharmacokinetic variability impact clinical data interpretation?
High inter-individual variability in AUC (31–67% CV) and Cmax (27–68% CV) for mesalamine metabolites necessitates population pharmacokinetic (PopPK) modeling to identify covariates (e.g., renal function, microbiome diversity). Use nonlinear mixed-effects modeling (NONMEM) to optimize dosing .
Advanced: What models are appropriate for studying Balsalazide's metabolism?
- In Vitro : Fecal slurry assays with azoreductase inhibitors to confirm enzyme-specific cleavage .
- In Vivo : DSS-induced colitis models in rats to assess mucosal healing and cytokine profiles .
- Ex Vivo : Human colonic biopsies cultured under anaerobic conditions to simulate microbial metabolism .
Basic: What safety considerations are paramount in long-term Balsalazide studies?
Monitor renal function (creatinine, BUN) and liver enzymes, as mesalamine analogs may cause nephro/hepatotoxicity . Avoid use beyond 8 weeks in trials unless safety extensions are preapproved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
